2-(叔丁基二甲基甲硅烷基)-1,3-二噻环己烷

描述

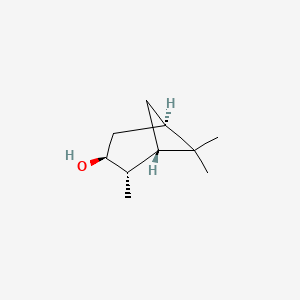

“2-(tert-Butyldimethylsilyl)-1,3-dithiane” is a chemical compound that contains a tert-butyldimethylsilyl group . It is related to tert-Butyldimethylsilyl chloride, which is a chlorosilane containing two methyl groups and a tert-butyl group .

Synthesis Analysis

The synthesis of “2-(tert-Butyldimethylsilyl)-1,3-dithiane” involves the use of solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . A stereocontrolled total synthesis of the neotropical poison-frog alkaloid (-)-205B has been achieved, employing a dithiane three-component linchpin coupling .Chemical Reactions Analysis

The chemical reactions involving “2-(tert-Butyldimethylsilyl)-1,3-dithiane” include the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Additionally, a 50% aqueous methanolic solution of Oxone selectively cleaves primary tert-butyldimethylsilyl ethers at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(tert-Butyldimethylsilyl)-1,3-dithiane” include a refractive index of n20/D 1.531 (lit.), a boiling point of 124 °C/5 mmHg (lit.), and a density of 1.01 g/mL at 25 °C (lit.) .科学研究应用

Application 1: RNA Synthesis

- Summary of the Application : The compound is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . This method is used to produce high-quality synthetic RNA either manually or machine-assisted .

- Methods of Application or Experimental Procedures : The synthesis is performed on a solid-phase using standard β-cyanoethyl phosphoramidite chemistry with tert-butyldimethylsilyl (TBDMS) protection of the ribose 2’-hydroxyl group . The 3’-terminal nucleoside is anchored via a succinyl linkage to an insoluble matrix, generally aminopropyl functionalized controlled pore glass (CPG) or polystyrene, contained in an appropriate reaction vessel . The nucleobases of the phosphoramidites and functionalized supports are protected with the N-tert-butylphenoxyacetyl group to enable mild deprotection of the RNA at the end of the synthesis .

- Results or Outcomes : The result is the production of high-quality synthetic RNA. The method is reliable and has become routine due to the recent intense interest in synthetic RNA, largely triggered by the discovery and utility of small interfering RNAs (siRNAs) but also owing to the development of ribozymes and aptamers for therapeutic and/or diagnostic applications .

Application 2: Protection of Hydroxyl Compounds

- Summary of the Application : The compound is used in the protection of hydroxyl compounds. It reacts with alcohols in the presence of base to give tert-butyldimethyl silyl ethers . These silyl ethers hydrolyze much more slowly than the trimethylsilyl ethers .

- Methods of Application or Experimental Procedures : The reaction involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) and an alcohol in the presence of a base . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent .

- Results or Outcomes : The result is the production of tert-butyldimethyl silyl ethers from alcohols. These ethers are more stable and resistant to hydrolysis compared to trimethylsilyl ethers .

Application 3: Preparation of Isoxazoline N-Oxides

- Summary of the Application : The compound is used in the preparation of isoxazoline N-oxides from α-bromonitroalkanes and olefins .

- Results or Outcomes : The result is the production of isoxazoline N-oxides from α-bromonitroalkanes and olefins .

Application 4: Synthesis of 4,4′-bibenzo

- Summary of the Application : The compound is used in the synthesis of 4,4′-bibenzo .

- Methods of Application or Experimental Procedures : The synthesis involves the reaction of BBT-1 or BBT-2 with LDA, followed by treatment with TBDMSCl .

- Results or Outcomes : The result is the production of BBT-3 with two tert-butyldimethylsilyl groups on each thiophene ring .

Application 5: Selective Deprotection of TBDMS Ethers

- Summary of the Application : The compound is used in the selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers of alcohols in the presence of TBDMS ethers of phenols .

- Methods of Application or Experimental Procedures : Various TBDMS ethers are easily removed in excellent yields by treatment with a catalytic amount of N-iodosuccinimide in methanol .

- Results or Outcomes : The result is the selective deprotection of TBDMS ethers of alcohols in the presence of TBDMS ethers of phenols .

Application 6: Synthesis of Isoxazoline N-Oxides

属性

IUPAC Name |

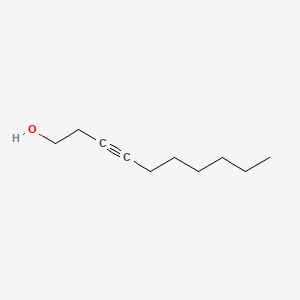

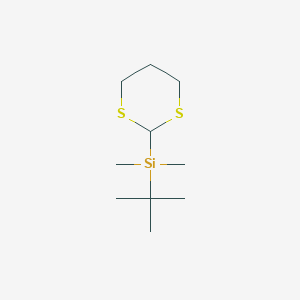

tert-butyl-(1,3-dithian-2-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22S2Si/c1-10(2,3)13(4,5)9-11-7-6-8-12-9/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISLIURJHXAPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C1SCCCS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339004 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

CAS RN |

95452-06-5 | |

| Record name | 2-(tert-Butyldimethylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![n'-[2-(Dimethylamino)ethyl]-n,n-dimethylethylenediamine](/img/structure/B1582640.png)

![Benzothiazolium, 2-[[(1,3-dihydro-1,3-dimethyl-2H-benzimidazol-2-ylidene)methyl]azo]-3-methyl-, methyl sulfate](/img/structure/B1582658.png)